molecular formula C11H7ClO3 B3032795 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione CAS No. 52431-61-5

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione

Cat. No.: B3032795
CAS No.: 52431-61-5
M. Wt: 222.62 g/mol
InChI Key: TZGHDXVKTCRJMA-UHFFFAOYSA-N
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Description

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7ClO3 and a molecular weight of 222.62 g/mol. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione typically involves the chlorination of 8-hydroxy-6-methylnaphthalene-1,4-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the naphthalene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methyl-naphthalene-1,4-dione: Known for its pharmacological activities but limited by low aqueous solubility.

    8-Hydroxy-2-((3-methoxybenzyl)amino)naphthalene-1,4-dione: Exhibits neuroprotective activity and can penetrate the blood-brain barrier.

Uniqueness

5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity compared to other naphthoquinone derivatives .

Properties

IUPAC Name

5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-5-4-8(15)9-6(13)2-3-7(14)10(9)11(5)12/h2-4,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGHDXVKTCRJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)C=CC(=O)C2=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311050
Record name 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52431-61-5
Record name NSC236612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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